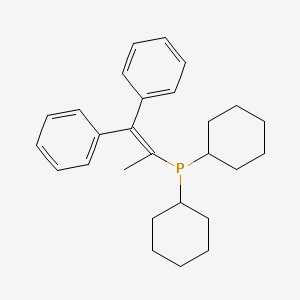
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
描述
准备方法
Synthetic Routes and Reaction Conditions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane can be synthesized through the reaction of dicyclohexylphosphine with 1,1-diphenyl-1-propene under inert conditions. The reaction typically requires a base such as potassium tert-butoxide and is carried out in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques and purification methods such as recrystallization .
化学反应分析
Types of Reactions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is primarily involved in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve palladium or nickel catalysts and are carried out under inert atmospheres. Common reagents include aryl halides, boronic acids, and organometallic reagents. The reactions are often performed in solvents such as toluene, THF, or dimethylformamide (DMF) at elevated temperatures .
Major Products Formed: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is widely used in scientific research due to its effectiveness as a ligand in catalytic reactions. Its applications include:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions .
- Biology : Employed in the modification of biomolecules for research purposes .
- Medicine : Utilized in the synthesis of pharmaceutical intermediates .
- Industry : Applied in the production of fine chemicals and materials .
作用机制
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane functions as a ligand that coordinates with metal catalysts, such as palladium or nickel, to form active catalytic complexes. These complexes facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the catalytic complex, leading to efficient and selective reactions .
相似化合物的比较
Similar Compounds:
- vBRIDP
- tBuXPhos
- APhos
- MorDalphos
- RockPhos
Uniqueness: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane stands out due to its unique combination of steric and electronic properties, which provide high stability and reactivity in catalytic processes. Its ability to facilitate a wide range of cross-coupling reactions with high efficiency makes it a valuable ligand in organic synthesis .
属性
IUPAC Name |
dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBPYCREGBACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475778 | |
| Record name | Cy-vBRIDP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384842-24-4 | |
| Record name | Cy-vBRIDP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
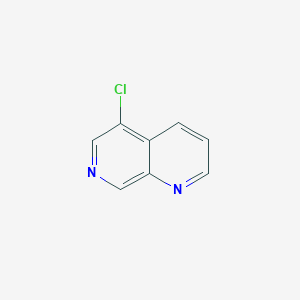
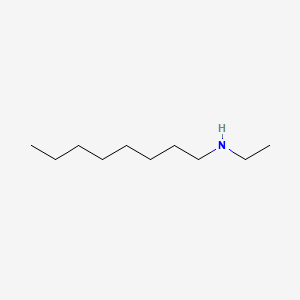

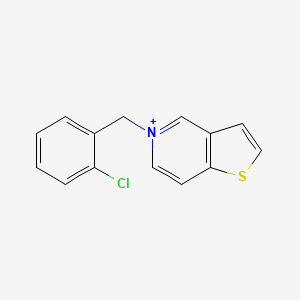
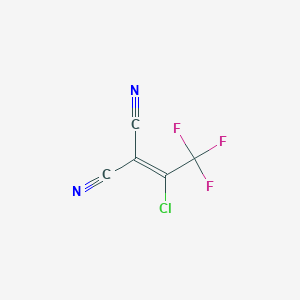
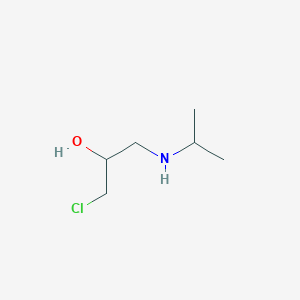
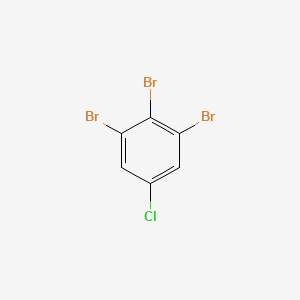


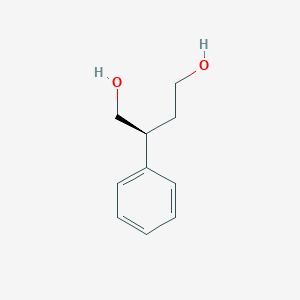
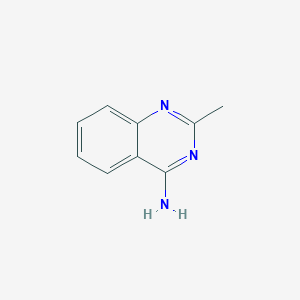
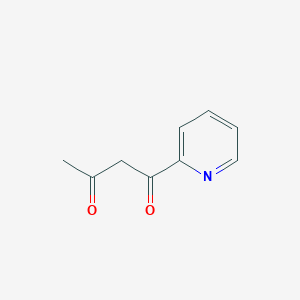
![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)
